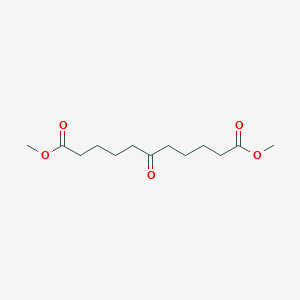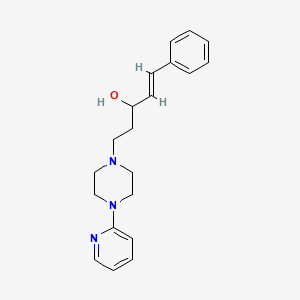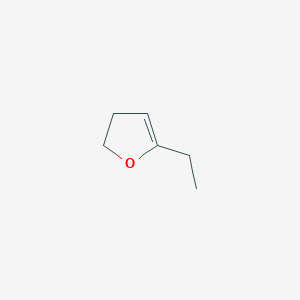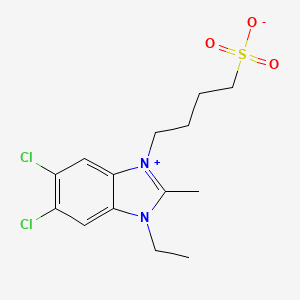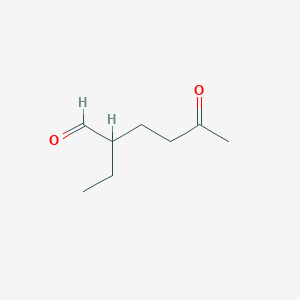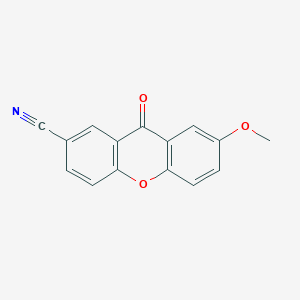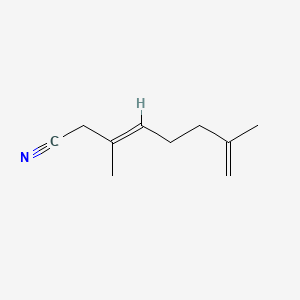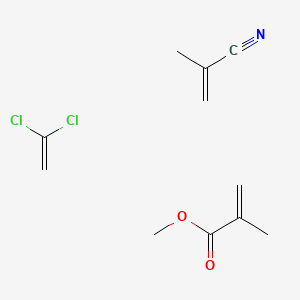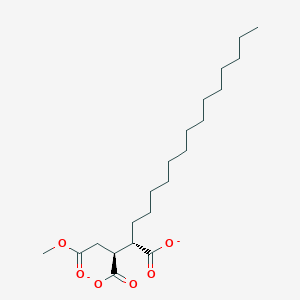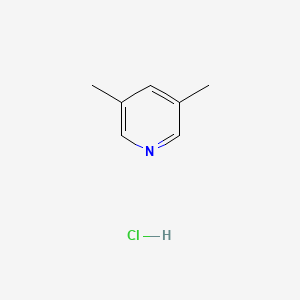
3,5-Dimethylpyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylpyridine;hydrochloride, also known as 3,5-Lutidine hydrochloride, is a chemical compound with the molecular formula C7H9N·HCl. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 5th positions on the pyridine ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylpyridine;hydrochloride can be synthesized through several methods. One common method involves the hydrogenation of 3,5-dimethylpyridine. This process typically uses a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of 3,5-dimethylpyridine with hydrochloric acid. The reaction is carried out in a solvent such as toluene, and the product is isolated by crystallization .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form 3,5-dimethylpiperidine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Lithium triethylborohydride (Super-Hydride) is often used for reduction reactions.
Substitution: Reagents such as sodium methoxide and triphosgene are used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dimethylpyridine N-oxide.
Reduction: 3,5-Dimethylpiperidine.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
3,5-Dimethylpyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dimethylpyridine;hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylpyridine
- 2,4-Dimethylpyridine
- 2,5-Dimethylpyridine
- 2,6-Dimethylpyridine
- 3,4-Dimethylpyridine
Uniqueness
3,5-Dimethylpyridine;hydrochloride is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. This positioning allows for specific interactions in chemical reactions and applications that are distinct from other dimethylpyridine isomers .
Properties
CAS No. |
36316-70-8 |
|---|---|
Molecular Formula |
C7H10ClN |
Molecular Weight |
143.61 g/mol |
IUPAC Name |
3,5-dimethylpyridine;hydrochloride |
InChI |
InChI=1S/C7H9N.ClH/c1-6-3-7(2)5-8-4-6;/h3-5H,1-2H3;1H |
InChI Key |
GBJHZEDEOAJNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14680992.png)
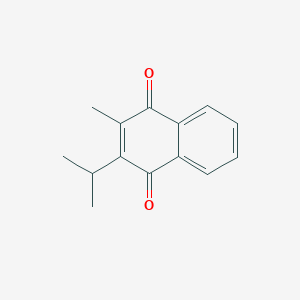
![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
